N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine
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Overview
Description
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[a]heptalene core with multiple functional groups, including acetylamino, trimethoxy, and glycine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[a]heptalene Core: This step often involves cyclization reactions starting from simpler aromatic precursors. For example, a Friedel-Crafts acylation followed by cyclization can be used to construct the heptalene framework.
Introduction of Functional Groups: The acetylamino and trimethoxy groups are introduced through selective nitration, reduction, and acetylation reactions. Methoxylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide.
Attachment of the Glycine Moiety: The final step involves coupling the glycine unit to the benzo[a]heptalene core. This can be done using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N-methylmorpholine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy groups or the benzo[a]heptalene core using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the benzo[a]heptalene core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or methoxy groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry
In chemistry, N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications in studying enzyme interactions and protein binding due to its multiple functional groups. It can serve as a probe to investigate biochemical pathways and molecular recognition processes.
Medicine
In medicine, the compound’s structural features suggest potential as a pharmacophore for drug development. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for therapeutic research.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and glycine moieties can participate in hydrogen bonding and electrostatic interactions, while the trimethoxy groups may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]alanine
- N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]serine
Uniqueness
Compared to similar compounds, N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the glycine moiety, in particular, may enhance its solubility and bioavailability, making it more suitable for certain applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7/c1-12(26)25-16-7-5-13-9-19(30-2)22(31-3)23(32-4)21(13)14-6-8-17(24-11-20(28)29)18(27)10-15(14)16/h6,8-10,16H,5,7,11H2,1-4H3,(H,24,27)(H,25,26)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVVDPPQTRCHHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NCC(=O)O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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